(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid
Overview
Description
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The presence of nitrogen-15 and carbon-13 isotopes makes it valuable for research in chemistry, biology, and medicine. These isotopes allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the synthesis process. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the incorporation of the isotopes into the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopes into the amino acid during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
Oxidation: Formation of (2S)-2-(15N)Azanyl-3-oxo(213C)propanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid is used in various scientific research applications:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic labeling experiments to trace metabolic pathways and protein synthesis.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for use in research and development.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid depends on its specific application. In metabolic studies, it acts as a tracer, allowing researchers to follow the incorporation and transformation of the compound within biological systems. The labeled isotopes provide a means to track the compound using NMR or mass spectrometry, revealing insights into metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Azanyl-3-hydroxypropanoic acid: The non-labeled version of the compound.
(2S)-2-(15N)Azanyl-3-hydroxypropanoic acid: Labeled with nitrogen-15 but not carbon-13.
(2S)-2-Azanyl-3-hydroxy(213C)propanoic acid: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid is unique due to the dual isotopic labeling, which provides enhanced capabilities for detailed molecular studies. The combination of nitrogen-15 and carbon-13 isotopes allows for more comprehensive analysis compared to compounds labeled with only one isotope.
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxy(213C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-CJQZVISGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H](C(=O)O)[15NH2])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583867 | |
Record name | L-(2-~13~C,~15~N)Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-90-4 | |
Record name | L-(2-~13~C,~15~N)Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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